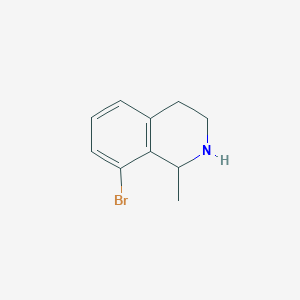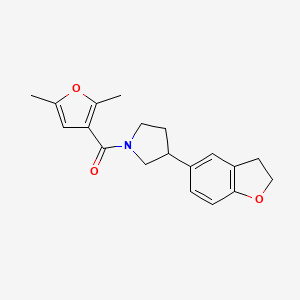
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride
货号 B2901760
CAS 编号:
1390654-58-6
分子量: 231.16
InChI 键: JHOGSTYNERQTLO-FOMWZSOGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine dihydrochloride” is a chemical compound with the empirical formula C8H20Cl2N2O . It is provided by Sigma-Aldrich as part of a collection of unique chemicals . The product is sold in solid form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCl.Cl.CO [C@H]1CN (C [C@@H]1N)C (C)C . The InChI code for the compound is 1S/C8H18N2O.2ClH/c1-6 (2)10-4-7 (9)8 (5-10)11-3;;/h6-8H,4-5,9H2,1-3H3;2*1H/t7-,8-;;/m0../s1 . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 231.16 . The compound is sold in solid form . The storage temperature is room temperature .安全和危害
属性
IUPAC Name |
(3S,4S)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-6(2)10-4-7(9)8(5-10)11-3;;/h6-8H,4-5,9H2,1-3H3;2*1H/t7-,8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOGSTYNERQTLO-FOMWZSOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C(C1)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@@H]([C@H](C1)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看



![2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2901679.png)
![N-(2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-yl)prop-2-enamide](/img/structure/B2901681.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+](/img/structure/B2901684.png)

![N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide](/img/structure/B2901687.png)



![N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2901694.png)

![4-[bis(prop-2-enyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2901699.png)
![Methyl 5-(((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2901700.png)